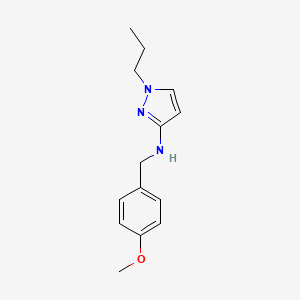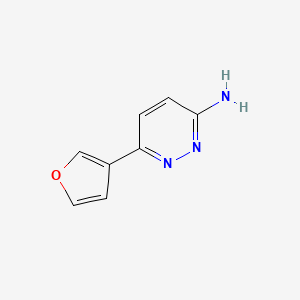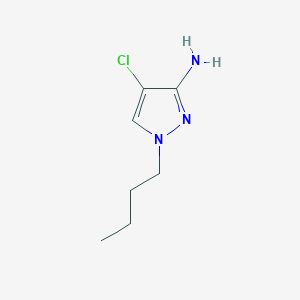
4-(N-Hydroxycarbamimidoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Hydroxycarbamimidoyl)benzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxycarbamimidoyl group
准备方法
Synthetic Routes and Reaction Conditions
4-(N-Hydroxycarbamimidoyl)benzoic acid can be synthesized through the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium. This process involves the conversion of terephthalonitriles to (ammonium) 4-cyanobenzoic acids, which are then further processed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned nitrilase-catalyzed hydration process. This method is favored due to its efficiency and the relatively mild reaction conditions required.
化学反应分析
Types of Reactions
4-(N-Hydroxycarbamimidoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
4-(N-Hydroxycarbamimidoyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a nitric oxide donor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that can inhibit specific enzymes or pathways.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-(N-Hydroxycarbamimidoyl)benzoic acid involves its ability to donate nitric oxide (NO) through enzymatic transformation. This NO donation can lead to various biological effects, including vasodilation and inhibition of platelet aggregation. The compound targets specific molecular pathways, such as the nitric oxide signaling pathway, to exert its effects .
相似化合物的比较
Similar Compounds
- 2-(N-Hydroxycarbamimidoyl)benzoic acid
- 3-(N-Hydroxycarbamimidoyl)benzoic acid
- 4-(N-Hydroxycarbamimidoyl)benzamide
Uniqueness
4-(N-Hydroxycarbamimidoyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
InChI 键 |
VEEGPIDERPILTD-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11735835.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735840.png)

![[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735872.png)
![1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735874.png)
![2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11735881.png)
![benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735884.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11735886.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11735891.png)
amine](/img/structure/B11735899.png)

![2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11735921.png)
